2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)-
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Overview
Description
2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)- is a complex organic compound characterized by its unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reaction to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
- 3-Oxo-2,8-diazaspiro decane hydrochloride
- 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Uniqueness
What sets 2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)- apart from similar compounds is its unique spirocyclic structure combined with the furanylcarbonyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-(furan-3-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C14H18N2O3/c17-12-2-5-14(4-1-6-15-9-14)10-16(12)13(18)11-3-7-19-8-11/h3,7-8,15H,1-2,4-6,9-10H2 |
InChI Key |
XDXQPNFSXYVXQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)C(=O)C3=COC=C3)CNC1 |
Origin of Product |
United States |
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